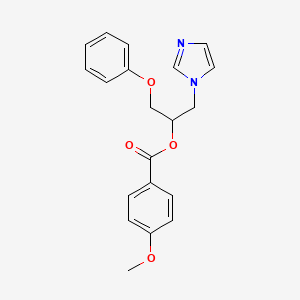
1-(1H-Imidazol-1-yl)-3-phenoxypropan-2-yl 4-methoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
imidazole phenoxypropanoyl methoxybenzoate , belongs to the imidazole family. Imidazole is a five-membered heterocyclic ring containing three carbon atoms, two nitrogen atoms, and two double bonds. It plays a crucial role in various natural products, including histidine, purine, and DNA structures .
Preparation Methods
Synthetic Routes::
Benzoylation and Fries Rearrangement:
- Specific industrial methods for this compound are not widely documented. research and development efforts may explore scalable synthetic routes.
Chemical Reactions Analysis
1-(1H-Imidazol-1-yl)-3-phenoxypropan-2-yl 4-methoxybenzoate undergoes various reactions:
Oxidation: It can be oxidized under suitable conditions.
Substitution: It reacts with nucleophiles to form substituted derivatives.
Reduction: Reduction of the ester group may yield corresponding alcohols.
Common Reagents: Alkali metals, strong acids, and Lewis acids.
Major Products: Hydroxy benzophenones and their derivatives.
Scientific Research Applications
Medicine: Investigate its potential as an antimicrobial, anti-inflammatory, or antitumor agent.
Chemistry: Explore its reactivity and use as a building block in organic synthesis.
Biology: Study its interactions with biological targets.
Mechanism of Action
- The compound’s mechanism likely involves binding to specific receptors or enzymes, affecting cellular processes.
Comparison with Similar Compounds
Uniqueness: Highlight its distinct features compared to other imidazole derivatives.
Similar Compounds: Explore related compounds like clemizole, etonitazene, and astemizole.
Properties
Molecular Formula |
C20H20N2O4 |
|---|---|
Molecular Weight |
352.4 g/mol |
IUPAC Name |
(1-imidazol-1-yl-3-phenoxypropan-2-yl) 4-methoxybenzoate |
InChI |
InChI=1S/C20H20N2O4/c1-24-17-9-7-16(8-10-17)20(23)26-19(13-22-12-11-21-15-22)14-25-18-5-3-2-4-6-18/h2-12,15,19H,13-14H2,1H3 |
InChI Key |
QQRKJVIRHXDXHB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)OC(CN2C=CN=C2)COC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















